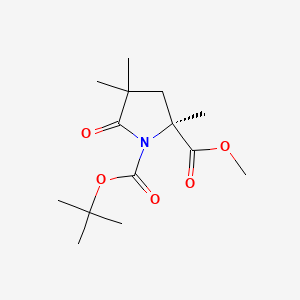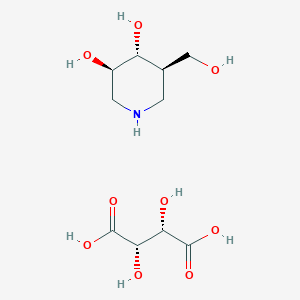
Dehydroabiethylamine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroabiethylamine-d4 Hydrochloride is a chemically modified version of dehydroabiethylamine, where four hydrogen atoms are replaced with deuterium, a heavy isotope of hydrogen . This compound is often used in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroabiethylamine-d4 Hydrochloride involves the transformation of dehydroabiethylamine by replacing four hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using deuterated reagents and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroabiethylamine-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce dehydroabiethylamine-d4 oxide, while reduction may yield dehydroabiethylamine-d4 .
Applications De Recherche Scientifique
Dehydroabiethylamine-d4 Hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Dehydroabiethylamine-d4 Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit pyruvate dehydrogenase kinase, which plays a role in cellular metabolism. Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dehydroabietylamine: The non-deuterated version of Dehydroabiethylamine-d4 Hydrochloride.
Leelamine: Another derivative of dehydroabietic acid with similar biological activities.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Propriétés
IUPAC Name |
[(1R,4aS,10aR)-9,9,10,10-tetradeuterio-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthren-1-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1/i7D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVXZOOGOGPDRZ-AOYKDWANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]2[C@](CCC[C@@]2(C3=C(C1([2H])[2H])C=C(C=C3)C(C)C)C)(C)CN)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














